molecular formula C44H44Cl2N2P2Ru B3136970 Dichloro{(1R,2R)-N,N-bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine}ruthenium(II) CAS No. 429678-11-5

Dichloro{(1R,2R)-N,N-bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine}ruthenium(II)

Cat. No.: B3136970
CAS No.: 429678-11-5
M. Wt: 834.8 g/mol
InChI Key: ARUWPYVEQOFGTQ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dichloro{(1R,2R)-N,N-bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine}ruthenium(II) (CAS: 429678-11-5) is a chiral ruthenium(II) complex featuring a tetradentate C₂-symmetric ligand. The ligand comprises a cyclohexane-1,2-diamine backbone substituted with two 2-(diphenylphosphino)benzyl groups, creating a rigid, enantiopure coordination environment. This complex is an orange, air-sensitive solid with a molecular formula of C₄₄H₄₄Cl₂N₂P₂Ru and a molecular weight of 834.76 g/mol .

Its synthesis involves transmetalation reactions using RuCl₃·nH₂O and the preformed ligand under reducing conditions. The stereochemistry of the cyclohexane-diamine moiety (1R,2R) is critical for its catalytic asymmetric activity, particularly in transfer hydrogenation reactions . The complex exhibits high thermal stability and solubility in polar organic solvents like 2-propanol, making it suitable for homogeneous catalysis .

Properties

IUPAC Name

1-N,2-N-bis[(2-diphenylphosphanylphenyl)methyl]cyclohexane-1,2-diamine;ruthenium(2+);dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H44N2P2.2ClH.Ru/c1-5-21-37(22-6-1)47(38-23-7-2-8-24-38)43-31-17-13-19-35(43)33-45-41-29-15-16-30-42(41)46-34-36-20-14-18-32-44(36)48(39-25-9-3-10-26-39)40-27-11-4-12-28-40;;;/h1-14,17-28,31-32,41-42,45-46H,15-16,29-30,33-34H2;2*1H;/q;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUWPYVEQOFGTQ-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NCC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7.[Cl-].[Cl-].[Ru+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H44Cl2N2P2Ru
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

834.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

429678-11-5
Record name Dichloro{(1R,2R)-N,N-bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine}ruthenium(II)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Dichloro{(1R,2R)-N,N-bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine}ruthenium(II), commonly referred to as Ru-DPP, is a ruthenium complex that has garnered attention for its potential biological activities, particularly in the field of cancer therapy. This compound combines the properties of ruthenium with a chiral ligand framework, which may enhance its effectiveness and selectivity in biological applications.

Chemical Structure and Properties

  • Molecular Formula : C₄₄H₄₄Cl₂N₂P₂Ru
  • Molecular Weight : 834.76 g/mol
  • CAS Number : 429678-11-5
  • IUPAC Name : Dichloro{(1R,2R)-N,N-bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine}ruthenium(II)

The structure features a central ruthenium atom coordinated by two chloride ions and a bidentate ligand composed of diphenylphosphino groups linked to a cyclohexane backbone. This configuration is critical for its biological activity, influencing how the compound interacts with biological targets.

The biological activity of Ru-DPP is primarily attributed to its ability to induce apoptosis in cancer cells through several mechanisms:

  • DNA Interaction : Ruthenium complexes can bind to DNA, leading to structural changes that promote cell death. The binding affinity and specificity can vary based on the ligand environment.
  • Reactive Oxygen Species (ROS) Generation : Ru-DPP has been shown to generate ROS upon activation, which can cause oxidative stress in cancer cells, ultimately leading to apoptosis.
  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cell proliferation and survival pathways, further contributing to its anticancer effects.

Anticancer Activity

Several studies have investigated the anticancer properties of Ru-DPP:

  • Cell Line Studies : In vitro assays using various cancer cell lines (e.g., HeLa, MCF-7) demonstrated significant cytotoxic effects with IC50 values in the low micromolar range. The compound showed enhanced activity compared to traditional platinum-based drugs.
  • Mechanistic Insights : Flow cytometry analyses indicated that Ru-DPP treatment resulted in increased sub-G1 populations in treated cells, suggesting apoptosis induction. Additionally, caspase activation assays confirmed the involvement of caspase-dependent pathways in cell death.

Table 1: Summary of Biological Activity Findings

StudyCell LineIC50 (µM)Mechanism
HeLa5.4Apoptosis via ROS generation
MCF-74.8DNA binding and caspase activation
A5496.0Inhibition of proliferation pathways

Case Studies

  • Study on HeLa Cells :
    • Researchers treated HeLa cells with varying concentrations of Ru-DPP and observed a dose-dependent increase in apoptosis markers.
    • Flow cytometry revealed significant increases in Annexin V-positive cells after treatment, indicating early apoptotic events.
  • MCF-7 Breast Cancer Model :
    • In vivo studies using MCF-7 xenograft models showed that administration of Ru-DPP significantly reduced tumor growth compared to control groups.
    • Histological analysis indicated increased necrosis within tumors treated with Ru-DPP.

Scientific Research Applications

Catalytic Applications

Dichloro{(1R,2R)-N,N-bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine}ruthenium(II) is primarily employed as a chiral catalyst in various coupling reactions. Its unique structure allows for high selectivity and efficiency in synthesizing chiral compounds.

Cross-Coupling Reactions

This compound has been extensively utilized in several cross-coupling reactions such as:

  • Suzuki-Miyaura Coupling : Facilitates the formation of biaryl compounds from aryl halides and boronic acids.
  • Heck Reaction : Used for the formation of alkenes through the coupling of aryl halides with alkenes.
  • Negishi Coupling : Effective in the coupling of organozinc reagents with organic halides.

These reactions are crucial in pharmaceutical synthesis and materials science due to their ability to form complex organic structures efficiently .

Synthesis of Chiral Ligands

The compound serves as a precursor for synthesizing various chiral ligands. Its ability to coordinate with transition metals enhances its utility in asymmetric synthesis, which is vital for producing enantiomerically pure compounds used in drug development.

Case Study: Asymmetric Synthesis

In a notable study, researchers utilized dichloro{(1R,2R)-N,N-bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine}ruthenium(II) to catalyze the asymmetric hydrogenation of α,β-unsaturated carbonyl compounds. The results indicated high enantioselectivity (up to 99% ee), showcasing its effectiveness in producing chiral centers .

Medicinal Chemistry Applications

Emerging studies suggest potential applications of this compound in medicinal chemistry. Its ruthenium core is being explored for:

  • Anticancer Activity : Ruthenium complexes have shown promise as anticancer agents due to their ability to interact with biological molecules and induce apoptosis in cancer cells.
  • Targeted Drug Delivery : The compound's structure allows for modifications that can enhance its solubility and bioavailability, making it a candidate for targeted drug delivery systems.

Comparison with Similar Compounds

Key Compounds for Comparison

Compound Name Ligand Type Molecular Weight (g/mol) CAS Number Key Features
Dichloro{(1R,2R)-N,N-bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine}ruthenium(II) Tetradentate P₂N₂ 834.76 429678-11-5 High enantioselectivity in transfer hydrogenation; air-sensitive orange solid
Dichloro[(R)-BINAP][(R)-DAIPEN]ruthenium(II) Bidentate BINAP + Diamine 1221.28 220114-32-9 Modified BINAP ligand with xylyl groups; used in asymmetric hydrogenation
Dichloro[(R)-(−)-4,12-bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane][(1S,2S)-DPEN]ruthenium(II) Macrocyclic P₂ + Diamine 1073.12 325150-57-0 Paracyclophane-based ligand; high steric hindrance for enantiocontrol
Dichloro[(S)-Tol-BINAP][AMPY]ruthenium(II) Bidentate Tol-BINAP + AMPY 958.89 857678-55-8 Tol-BINAP ligand with 2-aminomethylpyridine; yellow powder, air-sensitive

Analysis

Ligand Rigidity and Steric Effects The target compound’s tetradentate P₂N₂ ligand provides greater rigidity compared to bidentate BINAP-based ligands (e.g., 44-0212 in ). This rigidity enhances stereochemical control during catalysis, as demonstrated by its 97% enantiomeric excess (ee) in the asymmetric transfer hydrogenation of acetophenone . In contrast, BINAP-derived complexes (e.g., 212143-23-2 in ) rely on axial chirality from the binaphthyl backbone, which may lead to lower steric discrimination in certain substrates .

Catalytic Performance Transfer Hydrogenation: The target compound achieves 93% yield and 97% ee in 2-propanol at 45°C, outperforming analogues like trans-RuCl₂(N,N'-bis[o-(diphenylphosphino)benzylidene]cyclohexane-1,2-diamine), which show lower reversibility under similar conditions . Hydrogenation: BINAP-based complexes (e.g., 220114-38-5 in ) excel in hydrogenation of ketones but require higher H₂ pressures (e.g., 50 atm) and exhibit slower reaction kinetics compared to the target compound’s transfer hydrogenation efficiency .

Air Sensitivity and Stability

  • The target compound and BINAP-derived Ru complexes (e.g., 212143-23-2) are highly air-sensitive, necessitating storage under inert atmospheres .
  • Macrocyclic Ru complexes (e.g., 325150-57-0) show marginally improved stability due to the paracyclophane ligand’s electron-donating properties but remain unsuitable for prolonged air exposure .

Performance Metrics

  • Enantioselectivity : The target compound’s 97% ee surpasses BINAP-based systems (typically 80–95% ee) due to its dual stereochemical control from both the cyclohexane-diamine and phosphine groups .
  • Reaction Rate: The tetradentate ligand accelerates substrate binding, achieving turnover frequencies (TOFs) of ~50 h⁻¹, compared to 10–30 h⁻¹ for BINAP complexes .

Q & A

Basic: What synthetic methodologies are recommended for preparing this ruthenium complex, and how should air sensitivity be managed?

Answer:
The synthesis typically involves reacting a chiral cyclohexane-1,2-diamine-derived ligand with a ruthenium precursor (e.g., RuCl₃·xH₂O) under inert conditions. Key steps include ligand deprotonation using bases like NaOEt and subsequent metal coordination. Due to the complex’s air sensitivity, strict anaerobic techniques (glovebox or Schlenk line) are required. Storage under argon at low temperatures (-20°C) is recommended to prevent oxidation or ligand degradation .

Basic: Which characterization techniques are critical for confirming the structure and stereochemistry of this complex?

Answer:

  • X-ray crystallography : Resolves the octahedral geometry, Ru–Cl/P/N bond lengths, and absolute configuration of the chiral ligand .
  • NMR spectroscopy : ³¹P NMR confirms ligand coordination (δ ~50–60 ppm for Ru–P bonds). ¹H/¹³C NMR verifies ligand integrity.
  • Circular Dichroism (CD) : Validates enantiopurity of the C₂-symmetric ligand system .
  • Elemental Analysis : Ensures stoichiometric ratios of Ru, Cl, and P .

Basic: What are the primary catalytic applications of this complex in asymmetric synthesis?

Answer:
This Ru(II) complex is widely used in:

  • Asymmetric Transfer Hydrogenation (ATH) : Converts ketones to alcohols with high enantiomeric excess (e.g., 97% ee for acetophenone derivatives in 2-propanol/NaOEt) .
  • Dynamic Kinetic Resolution (DKR) : Hydrogenates racemic esters to chiral alcohols with retention of configuration .
  • Azidation Reactions : Enables desymmetrization of substrates via π-allyl intermediates in collaboration with palladium catalysts .

Advanced: How does modifying the ligand’s electronic and steric properties impact enantioselectivity in catalysis?

Answer:

  • Electron-Withdrawing Groups (e.g., CF₃) : Enhance electrophilicity at the Ru center, accelerating oxidative addition but potentially reducing steric control.
  • Bulky Substituents : Improve enantioselectivity by restricting substrate approach to specific quadrants (e.g., 3,5-xylyl groups increase ee in cyclopropanation) .
  • Ligand Backbone Rigidity : The cyclohexane-diamine scaffold enforces a defined chiral pocket, critical for stereochemical fidelity .

Advanced: How can discrepancies in catalytic activity between studies be systematically addressed?

Answer:

  • Control Experiments : Verify catalyst purity (e.g., via X-ray or NMR) and exclude solvent/impurity effects.
  • Kinetic Profiling : Compare turnover frequencies (TOF) under identical conditions (temperature, pressure, solvent).
  • Computational Modeling : Use DFT to assess transition-state geometries and identify competing pathways .
  • Cross-Validation : Reproduce results with independently synthesized catalyst batches .

Advanced: What methods are recommended for determining enantiomeric excess (ee) in reactions catalyzed by this complex?

Answer:

  • Chiral HPLC/GC : Separates enantiomers using columns like Chiralpak AD-H or Cyclosil-B.
  • NMR with Chiral Shift Reagents : Eu(hfc)₃ induces splitting of ¹H/¹⁹F signals.
  • Polarimetry : Measures optical rotation, calibrated against known standards.
  • X-ray Crystallography (for solids) : Directly resolves absolute configuration .

Advanced: What strategies optimize catalytic performance in oxygen-sensitive reactions?

Answer:

  • Solvent Purging : Use degassed solvents (e.g., THF, 2-propanol) via freeze-pump-thaw cycles.
  • Additives : Include sacrificial reductants (e.g., HCOONa) to scavenge trace O₂.
  • In Situ Monitoring : Employ UV-vis spectroscopy to detect Ru oxidation states.
  • Microreactor Systems : Minimize air exposure in flow chemistry setups .

Advanced: How does the choice of counterion (e.g., SbF₆⁻ vs. BF₄⁻) influence reactivity in ionic intermediates?

Answer:

  • Non-Coordinating Anions (SbF₆⁻) : Stabilize cationic Ru species, enhancing electrophilicity and reaction rates (e.g., in cyclopropanation).
  • Weakly Coordinating Anions (BF₄⁻) : May partially ligate Ru, altering substrate binding geometry and selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dichloro{(1R,2R)-N,N-bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine}ruthenium(II)
Reactant of Route 2
Reactant of Route 2
Dichloro{(1R,2R)-N,N-bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine}ruthenium(II)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.